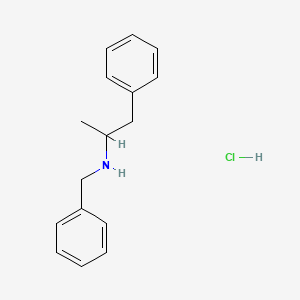
Benzyl(1-phenylpropan-2-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(1-phenylpropan-2-yl)amine hydrochloride: is an organic compound with the molecular formula C16H19N·HCl. It is a hydrochloride salt form of N-benzyl-1-phenylpropan-2-amine, which is a derivative of phenylpropanolamine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-benzyl-1-phenylpropan-2-amine hydrochloride primarily targets the adrenergic receptors . These receptors play a crucial role in the central nervous system and peripheral tissues, regulating the metabolism of neuroactive and vasoactive amines .
Mode of Action
The compound interacts with its targets through a process known as oxidative deamination . This process involves the removal of an amine group from a molecule. N-benzyl-1-phenylpropan-2-amine hydrochloride acts as an indirect sympathomimetic, inducing the release of norepinephrine, thereby activating adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-benzyl-1-phenylpropan-2-amine involves the reductive amination of benzylamine with phenylacetone. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Leuckart Reaction: Another method involves the Leuckart reaction, where phenylacetone is reacted with formamide to produce the desired amine.
Industrial Production Methods: Industrial production of Benzyl(1-phenylpropan-2-yl)amine hydrochloride often involves large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-1-phenylpropan-2-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Benzyl ketone or benzyl aldehyde.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential effects on neurotransmitter systems.
- Used in research on enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic applications in treating certain medical conditions.
- Studied for its effects on the central nervous system.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the development of new materials and chemical processes.
Comparison with Similar Compounds
Phenylpropanolamine: Shares a similar structure but lacks the benzyl group.
Amphetamine: Similar in structure but has different pharmacological effects.
Methamphetamine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: Benzyl(1-phenylpropan-2-yl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its benzyl group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-benzyl-1-phenylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMZVDMDDHHROA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501064 |
Source


|
| Record name | N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1085-43-4 |
Source


|
| Record name | N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
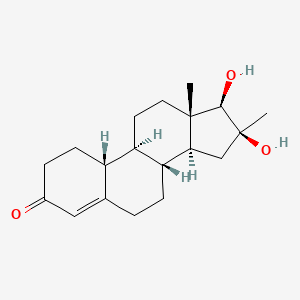
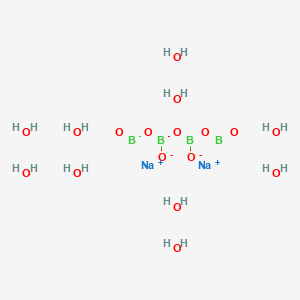
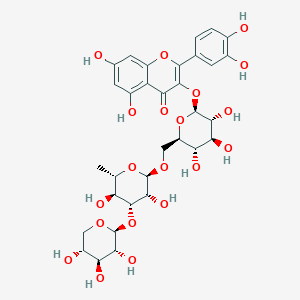



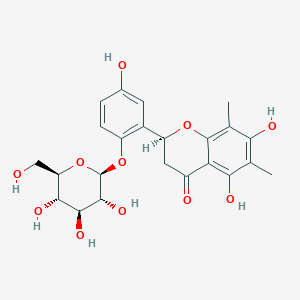
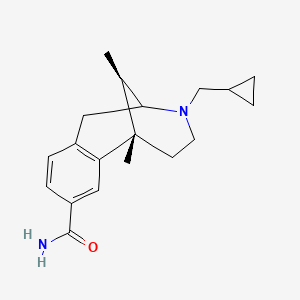
![1-Methyl-4-[2-(4-methyl-3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione](/img/structure/B1251199.png)
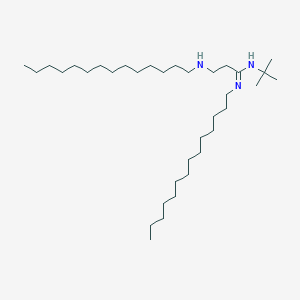
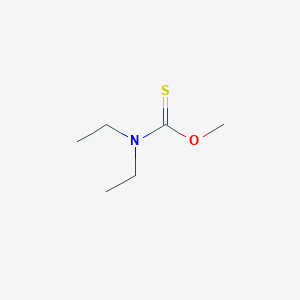
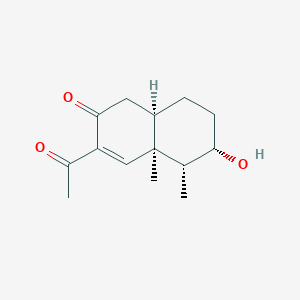

![(1R,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1251208.png)
